molecular formula C13H7ClF3N3O3 B13058658 (Z)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](4-nitrophenyl)methylidene}hydroxylamine

(Z)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](4-nitrophenyl)methylidene}hydroxylamine

Cat. No.: B13058658
M. Wt: 345.66 g/mol
InChI Key: YQDJVBALVXPSBY-ODLFYWEKSA-N
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Description

(Z)-N-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydroxylamine is a complex organic compound characterized by the presence of a trifluoromethyl group, a nitrophenyl group, and a hydroxylamine moiety

Properties

Molecular Formula

C13H7ClF3N3O3

Molecular Weight

345.66 g/mol

IUPAC Name

(NZ)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C13H7ClF3N3O3/c14-10-5-8(13(15,16)17)6-18-12(10)11(19-21)7-1-3-9(4-2-7)20(22)23/h1-6,21H/b19-11-

InChI Key

YQDJVBALVXPSBY-ODLFYWEKSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydroxylamine typically involves the condensation of 3-chloro-5-(trifluoromethyl)pyridine with 4-nitrobenzaldehyde in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chloro group in the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include nitro derivatives and carboxylic acids.

    Reduction: Amino derivatives are typically formed.

    Substitution: Various substituted pyridine derivatives can be obtained.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.

Medicine

The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes and receptors.

Industry

In the industrial sector, the compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-N-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrophenyl group can participate in various electronic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-(trifluoromethyl)pyridine
  • 4-nitrobenzaldehyde
  • Hydroxylamine derivatives

Uniqueness

The combination of the trifluoromethyl group, nitrophenyl group, and hydroxylamine moiety in a single molecule makes (Z)-N-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydroxylamine unique. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds.

Biological Activity

(Z)-N-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydroxylamine is a synthetic compound notable for its unique structural characteristics, including a hydroxylamine functional group and multiple aromatic substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which warrant further exploration.

Chemical Structure and Properties

  • Molecular Formula : C13H7ClF3N3O3
  • Molecular Weight : 345.66 g/mol
  • Functional Groups : Hydroxylamine, chloro group, trifluoromethyl group, nitrophenyl moiety

The presence of these functional groups suggests that the compound may exhibit significant chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that (Z)-N-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydroxylamine may possess various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacterial strains.
  • Anti-inflammatory Properties : The structural features may contribute to inhibition of inflammatory pathways.
  • Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against cancer cell lines.

The biological mechanisms through which this compound exerts its effects are still under investigation. Possible mechanisms include:

  • Enzyme Inhibition : Compounds with hydroxylamine functionality often act as enzyme inhibitors, potentially affecting metabolic pathways.
  • Receptor Binding : The binding affinity to specific receptors can influence cellular responses, particularly in signaling pathways related to inflammation and cell proliferation.

Study 1: Antimicrobial Efficacy

A study focusing on similar pyridine derivatives demonstrated significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the aromatic systems enhanced activity, suggesting (Z)-N-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydroxylamine could exhibit similar or improved efficacy.

Study 2: Cytotoxicity in Cancer Cells

Preliminary screening of related compounds revealed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Comparative Analysis with Related Compounds

Compound NameStructureKey Features
3-Chloro-N-(4-nitrophenyl)propanamideStructureExhibits antimicrobial activity
5-Trifluoromethylpyridine derivativesStructureKnown for diverse biological activities
Hydroxylamine derivativesStructureOften used in organic synthesis

The unique combination of electron-withdrawing groups in (Z)-N-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydroxylamine enhances its bioactivity compared to other similar compounds.

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